3-Bromo-6-nitro-1H-indole

Vue d'ensemble

Description

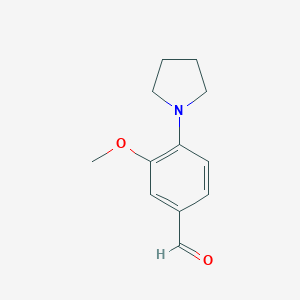

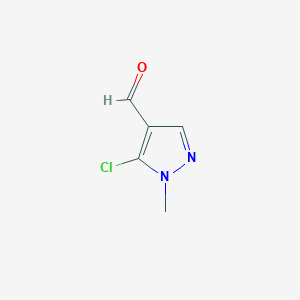

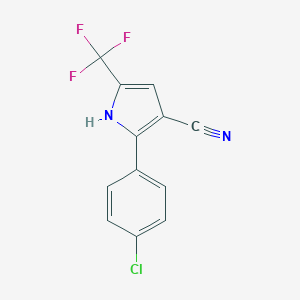

“3-Bromo-6-nitro-1H-indole” is a chemical compound with the empirical formula C8H5O2N2Br1 and a molecular weight of 241.04 . It is provided in solid form . The physical form of this compound is described as pale-yellow to yellow-brown solid .

Molecular Structure Analysis

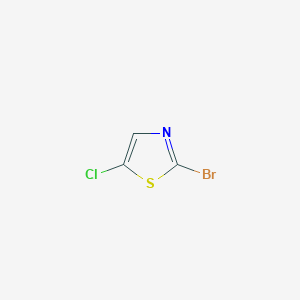

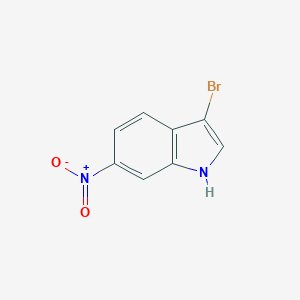

The InChI code for “3-Bromo-6-nitro-1H-indole” is 1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H . This code provides a standard way to encode the molecular structure of “3-Bromo-6-nitro-1H-indole” and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-6-nitro-1H-indole” are not available, indole derivatives are known to undergo various chemical reactions. For instance, the carbonyl groups in indole derivatives can easily undergo C–C and C–N coupling reactions and reductions .

Physical And Chemical Properties Analysis

As mentioned earlier, “3-Bromo-6-nitro-1H-indole” is a solid compound with a molecular weight of 241.04 . It has the empirical formula C8H5O2N2Br1 .

Applications De Recherche Scientifique

Role in Synthesis of Alkaloids

Indole derivatives, including “3-Bromo-6-nitro-1H-indole”, play a significant role in the synthesis of various alkaloids . They are prevalent moieties present in selected alkaloids and have attracted increasing attention in recent years due to their biological activity .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have been used in the development of new treatments .

Antimicrobial Applications

Indole derivatives have shown potential in antimicrobial applications . They bind with high affinity to multiple receptors, making them useful in the development of new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their diverse biological properties make them a valuable resource in medical research .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . For example, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been compared with indomethacin and celecoxib for their anti-inflammatory and analgesic activities .

Antiviral Applications

Indole derivatives have shown potential in antiviral applications . They have been found in many important synthetic drug molecules, providing a valuable resource for the development of new antiviral treatments .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mode of Action

The mode of action of 3-Bromo-6-nitro-1H-indole involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .

Biochemical Pathways

Indole derivatives, including 3-Bromo-6-nitro-1H-indole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of 3-Bromo-6-nitro-1H-indole’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action, efficacy, and stability of 3-Bromo-6-nitro-1H-indole can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

Propriétés

IUPAC Name |

3-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNSXKCMBQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563210 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-nitro-1H-indole | |

CAS RN |

126807-09-8 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)